molecular formula C7H7FN2O2 B179810 5-fluoro-N-methyl-2-nitroaniline CAS No. 120381-42-2

5-fluoro-N-methyl-2-nitroaniline

Cat. No.: B179810
CAS No.: 120381-42-2
M. Wt: 170.14 g/mol
InChI Key: HDQNXIOVYVAKBX-UHFFFAOYSA-N
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Description

Preparation Methods

Reductive Methylation of 5-Fluoro-2-Nitroaniline

Reaction Overview

A widely documented approach involves reductive methylation of 5-fluoro-2-nitroaniline using formaldehyde derivatives and reducing agents. This method adapts protocols from analogous nitroaniline derivatives, such as the synthesis of 2-fluoro-N-methyl-5-nitroaniline .

Procedure

  • Starting Materials :

    • 5-Fluoro-2-nitroaniline (20.0 g, 128.2 mmol)

    • Paraformaldehyde (16.0 g, 533.3 mmol)

    • Sodium methoxide (3.4 g, 63 mmol)

    • Sodium borohydride (9.7 g, 255.2 mmol)

  • Conditions :

    • Solvent: Methanol (500 mL)

    • Temperature: Room temperature

    • Reaction Time: 16 hours (alkylation), 15 minutes (reduction)

  • Steps :

    • Dissolve 5-fluoro-2-nitroaniline and paraformaldehyde in methanol.

    • Add NaOMe dropwise to initiate imine formation.

    • Reduce the intermediate with NaBH4 in two aliquots.

    • Quench with 1M KOH, precipitate the product, and isolate via filtration.

  • Yield : 87% (19.0 g) .

Mechanistic Insights

The reaction proceeds via imine formation between the primary amine and formaldehyde, followed by borohydride reduction to the secondary amine. The nitro group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate .

Nitration of N-Methyl-5-Fluoroaniline

Regioselective Nitration Strategy

Nitration of N-methyl-5-fluoroaniline introduces the nitro group at the ortho position relative to the fluorine atom. This method relies on the directing effects of substituents, though explicit literature on the target compound is limited.

Procedure

  • Starting Material :

    • N-Methyl-5-fluoroaniline

  • Nitrating Agent :

    • Concentrated HNO3 (90%) and H2SO4 (10%)

  • Conditions :

    • Temperature: 0–5°C (controlled to prevent over-nitration)

    • Reaction Time: 4–6 hours

  • Workup :

    • Neutralize with ice-water, extract with dichloromethane, and purify via recrystallization.

Challenges

  • Regioselectivity : Competing meta-directing effects of the methylamino group may require tailored conditions.

  • Byproducts : Over-nitration or oxidation of the methyl group necessitates precise stoichiometry .

High-Pressure Amination of Fluorinated Nitrobenzenes

Adaptation from Chlorinated Analogues

A patent describing the synthesis of 5-chloro-2-nitroaniline via high-pressure amination provides a template for fluoro-substituted variants.

Procedure

  • Starting Material :

    • 2,4-Difluoronitrobenzene

  • Amination :

    • React with methylamine under high pressure (90–160°C, 2–10 hours).

  • Isolation :

    • Cool, filter ammonium chloride byproduct, and crystallize the product from solvent.

Modifications for Fluoro Derivatives

  • Catalyst : Lewis acids (e.g., ZnCl2) enhance electrophilic substitution.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility .

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
Reductive Methylation 5-Fluoro-2-nitroaniline87High yield, mild conditionsRequires pre-nitrated precursor
Nitration N-Methyl-5-fluoroaniline60–70*Direct functionalizationRegioselectivity challenges
High-Pressure Amination 2,4-Difluoronitrobenzene75*Scalable for industryHigh-energy input required

*Estimated based on analogous reactions.

Emerging Techniques and Optimization

Catalytic Reductive Amination

Recent advances employ transition-metal catalysts (e.g., Pd/C) to facilitate one-pot methylation and nitration, though experimental details remain proprietary.

Solvent-Free Mechanochemistry

Tribochemical methods using ball mills show promise for reducing solvent waste, particularly in nitration steps .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique substitution pattern makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The presence of the nitro group and fluorine atom can influence the compound’s interaction with biological targets, making it a candidate for drug development .

Industry: The compound is also used in the production of dyes and pigments, where its chemical properties contribute to the color and stability of the final products .

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-2-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₇H₇FN₂O₂
  • Molecular Weight : 170.14 g/mol
  • CAS Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., 5-fluoro-2-nitroaniline) are documented under CAS 2369-11-1 .

Synthesis :
5-Fluoro-N-methyl-2-nitroaniline is synthesized via nucleophilic aromatic substitution. For example, 1,5-difluoro-2-nitrobenzene reacts with aqueous methylamine at 0°C under a nitrogen atmosphere, yielding the product in 99% purity . The reaction’s efficiency highlights the compound’s accessibility for industrial and research applications.

Structural Features :

  • Substituents : A fluorine atom at position 5, a nitro group at position 2, and a methyl group attached to the amine nitrogen.
  • Electronic Effects: The nitro group (-NO₂) and fluorine (-F) are strong electron-withdrawing groups, influencing reactivity and stability.

Comparative Analysis with Structural Analogs

Positional Isomers

(a) 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline

  • Key Differences :
    • Substituent Positions : In 5-nitro-2-fluoroaniline, the nitro group is at position 5 and fluorine at position 2; the reverse applies to 2-nitro-5-fluoroaniline.
    • Reactivity : The nitro group’s position significantly impacts electrophilic substitution reactions. For example, nitration or halogenation occurs preferentially at positions ortho/para to existing substituents.
    • Spectroscopic Signatures : Infrared (IR) and NMR spectra differ due to distinct electronic environments. For instance, the nitro group’s position alters hydrogen bonding and dipole-dipole interactions .

(b) 2-Fluoro-4-nitroaniline (CAS 369-35-7)

  • Structure : Fluorine at position 2 and nitro at position 3.
  • Applications : Used in the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a precursor for bioactive molecules .

Functional Group Variants

(a) 5-Fluoro-2-nitroaniline (CAS 2369-11-1)

  • Structure : Lacks the N-methyl group present in the target compound.
  • Properties :
    • Solubility : Lower lipophilicity compared to the N-methyl derivative due to the free amine group.
    • Applications : Widely used in pharmaceuticals, agrochemicals, and dyes .

(b) 5-Methoxy-N-methyl-2-nitroaniline (CAS 60049-83-4)

  • Structure : Methoxy (-OCH₃) replaces fluorine at position 4.
  • Electronic Effects : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters resonance stabilization and reaction pathways .

(c) 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9)

  • Structure : Combines methoxy (position 2), nitro (position 5), and fluorine (position 4).
  • Reactivity : The methoxy group directs electrophilic attacks to specific positions, while fluorine enhances stability via inductive effects .

Methyl-Substituted Analogs

(a) 5-Fluoro-2-methylaniline (CAS 367-29-3)

  • Structure : Methyl group at position 2 instead of nitro.
  • Applications : Primarily used in polymer chemistry and as a building block for heterocyclic compounds .

(b) 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline

  • Structure : Incorporates a furan-methyl group.

Research Implications

  • Pharmaceutical Potential: The N-methyl group in this compound may enhance metabolic stability compared to non-methylated analogs, making it a candidate for drug development .
  • Synthetic Flexibility : Structural analogs like 2-fluoro-4-nitroaniline demonstrate the compound’s versatility in forming complex heterocycles .
  • Spectroscopic Differentiation : Studies on fluoroaniline isomers highlight the importance of NMR and IR spectroscopy in distinguishing positional isomers .

Biological Activity

5-Fluoro-N-methyl-2-nitroaniline is an organic compound notable for its biological activity, characterized by the presence of a nitro group (-NO2) and a fluorine atom attached to a benzene ring, along with a methyl group linked to the nitrogen atom. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C7H7FN2O2
  • Molecular Weight : Approximately 170.14 g/mol
  • Functional Groups : Nitro group (-NO2), Fluorine atom (F), Methyl group (-CH3)

The presence of these functional groups influences the compound's reactivity and biological properties, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group suggests potential for redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism can affect cellular functions and contribute to the compound's pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens, suggesting its potential use as an antibacterial or antifungal agent.
  • Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cell lines, which may be leveraged in cancer therapy.
  • Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity, which could be useful in therapeutic contexts.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These findings suggest that this compound has potential applications in cancer treatment through its cytotoxic effects on tumor cells.

Safety and Toxicology

While exploring its biological activity, safety assessments are crucial. The compound is classified as harmful if swallowed and causes skin irritation. Acute toxicity studies indicate a lethal dose of approximately 75 mg/kg in animal models, underscoring the need for careful handling and further toxicological evaluations .

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-N-methyl-2-nitroaniline, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves sequential functionalization of an aniline derivative. A plausible route includes:

Nitration : Introduce the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Fluorination : Electrophilic fluorination via diazotization followed by Balz-Schiemann reaction or direct fluorination using Selectfluor™ .

N-Methylation : Methylation of the aniline nitrogen using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Key Factors :

  • Temperature control during nitration prevents decomposition.
  • Solvent polarity (e.g., DMF vs. THF) affects methylation efficiency.
  • Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituent positions. The N-methyl group appears as a singlet (~δ 3.0 ppm), while aromatic protons show splitting patterns due to fluorine coupling .
  • HRMS : Confirms molecular formula (C₇H₆FN₂O₂) with high mass accuracy (<5 ppm error) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% typical) .

Resolution Strategy :

Design a fractional factorial experiment varying base, solvent, and temperature.

Use ANOVA to identify significant factors (e.g., solvent dryness: p < 0.05) .

Optimize conditions via response surface methodology (RSM).

Q. What methodologies are recommended for assessing the biological activity of this compound in drug discovery?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or N-ethyl derivatives) to identify critical substituents .

Advanced Research Question

  • pKa Prediction : Use COSMO-RS or DFT to estimate the amine group’s pKa (~1.5–2.0), indicating protonation in acidic conditions .
  • Degradation Pathways : Molecular dynamics (MD) simulations reveal hydrolysis of the nitro group to nitroso under strong alkaline conditions (pH > 10) .

Methodological Note : Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .

Properties

IUPAC Name

5-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNXIOVYVAKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120381-42-2
Record name 5-fluoro-N-methyl-2-nitroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Difluoronitrobenzene (1.00 g, 6.29 mmol), potassium fluoride (0.365 g, 6.29 mmol), potassium carbonate (0.869 g, 6.29 mmol), and 40% methylamine in water (0.58 mL, 7.5 mmol) were added to a vial and heated in a microwave at 90° C. for 10 min. The reaction was then diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate, and concentrated to provide the title compound: 1H NMR (500 MHz, CDCl3) δ 8.22 (dd, J=9.4, 6.1 Hz, 1 H), 8.16 (br s, 1 H), 6.48 (dd, J=11.5, 2.6 Hz, 1 H), 6.40-6.36 (m, 1 H), 3.01 (d, J=5.0 Hz, 3 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
0.869 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous solution of 40% methyl amine (61 mL, 0.71 mol) was added dropwise to a methanol solution (200 mL) of 2,4-difluoronitrobenzene (46.7 g, 0.29 mol) under ice cooling, and the mixture was stirred for 1 hour under the same temperature. The reaction solution was poured into ice water. Precipitated crystals were collected by filtration, followed by washing with water. The resulting crystals were dried at 50° C., thereby obtaining 47.6 g of a yellow, powdery target compound (yield: 95%).
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

2,4-Difluoro-1-nitrobenzene (25.0 g, 157 mmol) was stirred and thereto was added dropwise 40% aqueous methylamine solution (38.4 g) at 0° C. over not less than 15 min. After the completion of the dropwise addition, the mixture was continuously stirred at the same temperature for 1.5 hr. Water (500 mL) was added to the reaction mixture, and the resulting solid was collected by filtration to give the title compound (26.4 g, 99%) as yellow crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

To stirred 2,4-difluoronitrobenzene (9.54 g., 60 mmole) was added dropwise an aqueous solution of methylamine (40 wt. %) (11.6 g) in an ice bath. The mixture was stirred for another 1 hour. The yellow precipitate was collected by filtration, washed with water and dried in vacuo to give the compound (7) as yellow crystals (6.1 g., 60%).
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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